

# A Technical Guide to the Synthesis and Structural Characterization of 10-Methoxyibogamine

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## Compound of Interest

Compound Name: 10-Methoxyibogamine

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This in-depth technical guide provides a comprehensive overview of the synthesis and structural characterization of **10-methoxyibogamine**, an indole alkaloid of significant interest for its potential therapeutic applications. This document details a modern synthetic route, outlines rigorous characterization methodologies, and presents key analytical data in a clear, structured format to support research and development efforts in the fields of medicinal chemistry and pharmacology.

## Synthesis of 10-Methoxyibogamine

The total synthesis of **10-methoxyibogamine**, also widely known as ibogaine, has been the subject of extensive research, with several strategies developed to construct its complex pentacyclic core.<sup>[1][2]</sup> A notable and efficient approach involves a gram-scale synthesis that can be completed in a limited number of steps, making it amenable for producing significant quantities of the material for further study.<sup>[3][4]</sup>

A key strategy in modern syntheses is the late-stage introduction of the indole ring, which allows for the synthesis of various analogs by modifying the final reaction partner.<sup>[3]</sup> One such approach utilizes a reductive-Heck type cyclization to form the seven-membered indoloazepine ring, a core feature of the iboga alkaloid skeleton.<sup>[1]</sup>

## Key Synthetic Strategy: Late-Stage Fischer Indolization

An efficient and modular synthesis of (±)-ibogaine has been reported, proceeding in seven steps from pyridine with a significant overall yield.[4] This strategy enables the production of gram-scale quantities of the final compound.[4] A pivotal step in this synthetic route is the Fischer indolization, which constructs the indole ring system late in the synthesis.[3] This approach provides flexibility for the creation of various analogs by simply altering the hydrazine reagent used in this final step.[3][5]

## Experimental Protocol: Illustrative Key Transformation

While numerous synthetic routes to **10-methoxyibogamine** have been published, a common feature is the careful construction of the intricate isoquinuclidine core and the subsequent formation of the tetracyclic ring system. The following is a generalized representation of a key transformation inspired by published methodologies.

Step: Reductive Heck Cyclization for Azepinoindole Formation[1][2]

- **Starting Material:** A suitably substituted 2-iodo-indole precursor linked to an isoquinuclidine moiety.[1]
- **Reagents and Conditions:** The cyclization can be achieved using a palladium catalyst, such as palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ ), in the presence of a phosphine ligand and a reducing agent. The reaction is typically carried out in an appropriate organic solvent under inert atmosphere and at elevated temperatures.[1]
- **Reaction Progress:** The intramolecular reductive-Heck reaction facilitates the formation of the seven-membered azepine ring, fusing it to the indole core to yield the characteristic iboga alkaloid skeleton.[1]
- **Work-up and Purification:** Following the completion of the reaction, a standard aqueous work-up is performed to remove inorganic salts and other water-soluble impurities. The crude product is then purified using column chromatography on silica gel to isolate the desired **10-methoxyibogamine**.

## Structural Characterization

The unambiguous structural elucidation of **10-methoxyibogamine** is crucial for confirming its identity and purity. This is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[\[6\]](#)  
[\[7\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are powerful tools for determining the molecular structure of **10-methoxyibogamine**, providing detailed information about the chemical environment of each hydrogen and carbon atom.[\[6\]](#)[\[8\]](#)

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **10-Methoxyibogamine** (400 MHz,  $\text{CD}_3\text{OD}$ )[\[9\]](#)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.19	d, J=8.6 Hz	1H	Ar-H
6.81	d, J=2.3 Hz	1H	Ar-H
6.69	dd, J=8.6, 2.4 Hz	1H	Ar-H
3.80	s	3H	-OCH <sub>3</sub>
3.30-3.10	m	2H	-NCH <sub>2</sub> -
3.05-2.90	m	2H	-NCH <sub>2</sub> -
2.85-2.70	m	1H	-CH-
2.00-1.80	m	2H	-CH <sub>2</sub> -
1.75-1.55	m	2H	-CH <sub>2</sub> -
1.40-1.20	m	2H	-CH <sub>2</sub> -
0.95	t, J=7.4 Hz	3H	-CH <sub>2</sub> CH <sub>3</sub>

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **10-Methoxyibogamine**[\[7\]](#)[\[8\]](#)

Chemical Shift ( $\delta$ ) ppm	Carbon Type
154.2	C
137.9	C
131.8	C
122.8	CH
112.5	C
111.9	CH
100.2	CH
56.4	CH <sub>3</sub>
54.7	CH
53.0	CH <sub>2</sub>
49.9	CH <sub>2</sub>
36.4	C
31.5	CH <sub>2</sub>
30.8	CH
29.5	CH <sub>2</sub>
22.7	CH <sub>2</sub>
12.0	CH <sub>3</sub>

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **10-methoxyibogamine**, further confirming its structure.<sup>[10]</sup> Under electron ionization (EI), the molecule undergoes characteristic fragmentation.

Table 3: Mass Spectrometry Data for **10-Methoxyibogamine**<sup>[10][11]</sup>

m/z	Relative Intensity (%)	Putative Fragment
310	100	[M] <sup>+</sup>
295	20	[M-CH <sub>3</sub> ] <sup>+</sup>
281	15	[M-C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
225	30	[M-C <sub>4</sub> H <sub>9</sub> N] <sup>+</sup>
195	25	Further fragmentation
136	40	Indole fragment

## Visualizing the Process

To better illustrate the workflow, the following diagrams outline the synthetic pathway and the structural characterization process.

Caption: A simplified synthetic pathway to **10-methoxyibogamine**.

Caption: Workflow for the structural characterization of **10-methoxyibogamine**.

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